molecular formula C15H18N2 B12911579 1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole CAS No. 89992-49-4

1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole

Cat. No.: B12911579
CAS No.: 89992-49-4
M. Wt: 226.32 g/mol
InChI Key: PMDAKHRTDDHMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole is a complex organic compound featuring a pyrrolidine ring fused to a cyclohepta[c]pyrrole structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles is a well-studied route .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole involves its interaction with specific molecular targets. The pyrrolidine ring allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolone Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

    Cyclohepta[c]pyrrole Derivatives: These compounds have a similar core structure and are used in similar applications.

Uniqueness

1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole is unique due to its specific substitution pattern and the combination of the pyrrolidine and cyclohepta[c]pyrrole rings. This unique structure contributes to its distinct chemical and biological properties .

Properties

CAS No.

89992-49-4

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

1,3-dimethyl-6-pyrrolidin-1-ylcyclohepta[c]pyrrole

InChI

InChI=1S/C15H18N2/c1-11-14-7-5-13(17-9-3-4-10-17)6-8-15(14)12(2)16-11/h5-8H,3-4,9-10H2,1-2H3

InChI Key

PMDAKHRTDDHMLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC=C2C(=N1)C)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.